molecular formula C12H15N3O3 B11866891 2-Amino-6,7-diethoxyquinazolin-4(1H)-one

2-Amino-6,7-diethoxyquinazolin-4(1H)-one

Cat. No.: B11866891
M. Wt: 249.27 g/mol
InChI Key: GHNAPLAAAOBMSF-UHFFFAOYSA-N
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Description

2-Amino-6,7-diethoxyquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazolinone core with amino and ethoxy substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-diethoxyquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazolin-4(1H)-one.

    Amination Reaction: The key step involves the introduction of the amino group at the 2-position of the quinazolinone ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-diethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6,7-diethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6,7-dimethoxyquinazolin-4(1H)-one: Similar structure with methoxy groups instead of ethoxy groups.

    2-Amino-4(1H)-quinazolinone: Lacks the ethoxy substituents.

    6,7-Dimethoxyquinazoline-2,4-diamine: Contains additional amino groups.

Uniqueness

2-Amino-6,7-diethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

2-amino-6,7-diethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C12H15N3O3/c1-3-17-9-5-7-8(6-10(9)18-4-2)14-12(13)15-11(7)16/h5-6H,3-4H2,1-2H3,(H3,13,14,15,16)

InChI Key

GHNAPLAAAOBMSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OCC

Origin of Product

United States

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